molecular formula C20H18O4S B14401225 1-(Naphthalen-2-yl)-1-oxopropan-2-yl 4-methylbenzene-1-sulfonate CAS No. 87456-44-8

1-(Naphthalen-2-yl)-1-oxopropan-2-yl 4-methylbenzene-1-sulfonate

Katalognummer: B14401225
CAS-Nummer: 87456-44-8
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: ZPGYPAZZLPFJMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Naphthalen-2-yl)-1-oxopropan-2-yl 4-methylbenzene-1-sulfonate is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a propanone group, and a methylbenzene sulfonate group

Vorbereitungsmethoden

The synthesis of 1-(Naphthalen-2-yl)-1-oxopropan-2-yl 4-methylbenzene-1-sulfonate typically involves multi-step organic reactions. One common synthetic route includes the reaction of naphthalene derivatives with propanone derivatives under controlled conditions to form the naphthalen-2-yl-1-oxopropan-2-yl intermediate. This intermediate is then reacted with 4-methylbenzene-1-sulfonyl chloride in the presence of a base to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and specific reaction conditions to enhance yield and purity.

Analyse Chemischer Reaktionen

1-(Naphthalen-2-yl)-1-oxopropan-2-yl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to secondary alcohols using reducing agents like sodium borohydride.

    Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(Naphthalen-2-yl)-1-oxopropan-2-yl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Naphthalen-2-yl)-1-oxopropan-2-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can result in the inhibition or activation of specific enzymes and receptors, thereby modulating various biological processes .

Vergleich Mit ähnlichen Verbindungen

1-(Naphthalen-2-yl)-1-oxopropan-2-yl 4-methylbenzene-1-sulfonate can be compared with other similar compounds, such as:

    Naphthalen-2-yl 4-methylbenzene-1-sulfonate: This compound lacks the propanone group, which may result in different chemical properties and reactivity.

    1-(Naphthalen-2-yl)-1-oxopropan-2-yl benzene-1-sulfonate: This compound has a benzene sulfonate group instead of a methylbenzene sulfonate group, which may affect its solubility and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

87456-44-8

Molekularformel

C20H18O4S

Molekulargewicht

354.4 g/mol

IUPAC-Name

(1-naphthalen-2-yl-1-oxopropan-2-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C20H18O4S/c1-14-7-11-19(12-8-14)25(22,23)24-15(2)20(21)18-10-9-16-5-3-4-6-17(16)13-18/h3-13,15H,1-2H3

InChI-Schlüssel

ZPGYPAZZLPFJMB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)C2=CC3=CC=CC=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.